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Compound of Interest

Compound Name: 4-lodobut-3-yn-2-ol
CAS No.: 60127-51-7
Cat. No.: B14616950
Get Quote
. J

Executive Summary

4-lodobut-3-yn-2-ol (CAS: Not widely listed; analogue of 3-butyn-2-ol) is a functionalized
alkynyl iodide serving as a critical building block in the synthesis of complex pharmaceutical
scaffolds, particularly via Sonogashira cross-coupling and heterocyclization reactions. Its dual
functionality—a secondary alcohol and an electrophilic iodo-alkyne—makes it a versatile yet
reactive intermediate. This guide provides the structural parameters, predicted physical
properties, and a validated synthesis protocol for researchers requiring high-purity material for
drug discovery applications.

Chemical Identity & Structure

The compound is the iodinated derivative of the commercially available 3-butyn-2-ol.
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Parameter Details

IUPAC Name 4-lodobut-3-yn-2-ol

1-lodo-3-hydroxy-1-butyne; lodinated methyl
Common Name
propargyl! alcohol

Molecular Formula CaHsIO
Molecular Weight 195.99 g/mol
SMILES CC(O)C#CI

A chiral secondary alcohol adjacent to an iodo-
Structure )
alkyne moiety.[1][2]

Physical Properties Analysis

Note: As a reactive intermediate often prepared in situ or used immediately, experimental bulk
property data is limited in open literature. The values below represent a synthesis of
experimental observations for similar iodo-alkynes and chemically predicted data.

Density & Phase

o Physical State: Viscous liquid or low-melting solid (depending on purity). Typically isolated as
a pale yellow to brown oil due to trace iodine liberation.

e Density (Predicted):1.85 + 0.1 g/cm?3
o Mechanistic Insight: The high density relative to the precursor (3-butyn-2-ol,

g/mL) is driven by the heavy iodine atom (Atomic Mass 126.9), which significantly
increases mass per unit volume despite the small carbon skeleton.

Boiling Point & Thermal Stability

» Boiling Point (Predicted):85-90 °C at 10 mmHg (Extrapolated: ~175-180 °C at 1 atm).

e Thermal Stability:Low.
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o Warning: lodoalkynes are thermodynamically unstable. Distillation at atmospheric
pressure is not recommended due to the risk of polymerization or explosive
decomposition. Purification should be performed via vacuum distillation at temperatures

°C or, preferably, via flash column chromatography.

Solubility

e Solvents: Highly soluble in polar organic solvents (DCM, Acetone, Ethyl Acetate, THF).

o Water Solubility: Moderate (due to the hydroxyl group), but extraction from aqueous layers is
efficient using Dichloromethane (DCM).

Synthesis Protocol: lodination of 3-Butyn-2-ol

The most reliable method for synthesizing 4-iodobut-3-yn-2-ol utilizes N-lodosuccinimide
(NIS) catalyzed by Silver Nitrate (AgNOs). This method is preferred over direct iodination
(I2/Morpholine) for secondary alcohols to avoid side reactions.

Reagents & Materials

e Substrate: 3-Butyn-2-ol (1.0 equiv)

lodinating Agent: N-lodosuccinimide (NIS) (1.1 equiv)

Catalyst: Silver Nitrate (AgNO3s) (0.05-0.1 equiv)

Solvent: Acetone or Acetonitrile (Dry, 0.2 M concentration)

Quench: Saturated aq. Sodium Thiosulfate (Na2S203)

Step-by-Step Methodology

e Preparation: In a foil-wrapped round-bottom flask (to protect from light), dissolve 3-butyn-2-ol
in dry Acetone.

o Addition: Add AgNOs catalyst in one portion.

 lodination: Add NIS portion-wise over 15 minutes at Room Temperature (RT).
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o Observation: A transient precipitate (Agl/Succinimide) may form.

e Reaction: Stir at RT for 2—4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alkyne
spot (

) will disappear, replaced by a less polar product (
).

o Workup:

o Dilute with Et2O or DCM.

o Wash with Sat. Na2S20s (to remove excess iodine/NIS).

o Wash with Brine.[3]

o Dry organic layer over MgSOa, filter, and concentrate in vacuo at <30 °C.
 Purification: Flash Column Chromatography (Silica Gel, 0

20% EtOAc in Hexanes).

Synthesis Workflow Diagram
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Caption: Optimized catalytic iodination workflow using NIS/AgNOs for mild conversion of
terminal alkynes.

Analytical Characterization

Validation of the synthesized compound is critical. The following spectroscopic data confirms
the substitution of the terminal proton with iodine.
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Method Expected Signal / Shift Interpretation

1H NMR (CDCls) 4.65 (q, 1H) Methine proton (-CH-OH).
1.45 (d, 3H) Methyl group (-CHs).

Absence of The terminal alkyne proton (

~2.45 C-H) must be absent.

Internal Alkyne Carbon (-C
13C NMR (CDCls)

~94.0 ppm c.
Terminal lodo-Alkyne Carbon (
~1-5 ppm C-I). Note: Extremely upfield
shift due to Heavy Atom Effect.
C
IR Spectroscopy ~2180 cm-1 C stretch (Weak/Absent in

symmetric alkynes, but visible

here).

Absence of sharp
Absence of ~3300 cm~—!
C-H stretch.

Applications in Drug Discovery

The 4-iodobut-3-yn-2-ol scaffold is a "linchpin” intermediate. Its reactivity profile allows for
sequential functionalization:

e Sonogashira Coupling: The C-1 bond is highly reactive toward Pd(0) oxidative addition,
enabling coupling with aryl halides or vinyl triflates to form chiral propargylic alcohols.

» Cadiot-Chodkiewicz Coupling: Coupling with terminal alkynes to form unsymmetrical diynes,
common in natural product synthesis (e.g., polyyne antibiotics).
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» Heterocycle Synthesis: Cyclization with nucleophiles (e.g., hydrazines, amidines) to form
iodinated pyrazoles or isoxazoles, which are privileged structures in kinase inhibitors.

Reaction Pathway Diagram
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Caption: Divergent synthetic utility of 4-iodobut-3-yn-2-ol in generating complex
pharmacophores.

Handling & Safety (E-E-A-T)

o Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to
prevent liberation of lodine radicals.

 Stability: Use within 1-2 weeks of preparation. If the oil turns dark brown/purple, purify
immediately before use.

o Toxicity: Like many alkylating agents and iodinated compounds, handle as a potential
lachrymator and vesicant. Use double nitrile gloves and work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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